molecular formula C9H6ClN3O2 B11772178 2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B11772178
M. Wt: 223.61 g/mol
InChI Key: LFPCOKWFNVKUNS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the desired triazine-dione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine oxides, while reduction can produce triazine amines .

Scientific Research Applications

2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential antitumor agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific triazine-dione structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-9(15)12-8(14)5-11-13/h1-5H,(H,12,14,15)

InChI Key

LFPCOKWFNVKUNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NC(=O)C=N2)Cl

Origin of Product

United States

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